4-Thiazolecarboxaldehyde, 2-(trimethylsilyl)-
Description
4-Thiazolecarboxaldehyde, 2-(trimethylsilyl)- is a thiazole derivative characterized by a carboxaldehyde group at the 4-position and a trimethylsilyl (TMS) substituent at the 2-position. The TMS group is a bulky, electron-donating moiety that significantly influences the compound’s electronic and steric properties. Thiazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to interact with biological targets .
Properties
IUPAC Name |
2-trimethylsilyl-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOSSi/c1-11(2,3)7-8-6(4-9)5-10-7/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBFKFXJNLKRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CS1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552237 | |
| Record name | 2-(Trimethylsilyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116045-55-7 | |
| Record name | 2-(Trimethylsilyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60552237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trimethylsilyl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 4-Thiazolecarboxaldehyde, 2-(trimethylsilyl)- typically involves the reaction of thiazole derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Thiazolecarboxaldehyde, 2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-Thiazolecarboxaldehyde, 2-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxaldehyde, 2-(trimethylsilyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The pathways involved in its action depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Thiazolecarboxaldehyde, 2-(trimethylsilyl)- with structurally analogous thiazolecarboxaldehydes, focusing on substituent effects, molecular properties, and applications:
Key Observations:
Electronic Effects :
- The TMS group in the target compound donates electrons via σ-π conjugation, reducing electrophilicity at the thiazole core compared to electron-withdrawing substituents like chlorine .
- Chlorinated derivatives (e.g., 2,4-dichlorophenyl) exhibit enhanced electrophilicity, favoring nucleophilic aromatic substitution reactions .
Aminophenyl substituents (e.g., 2-(4-aminophenyl)-) increase solubility in polar solvents due to hydrogen-bonding capacity .
Biological and Synthetic Relevance :
Biological Activity
4-Thiazolecarboxaldehyde, 2-(trimethylsilyl)- is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities. Thiazole derivatives are known for various pharmacological properties, including neuroprotective, antimicrobial, and anticancer activities. This article explores the biological activity of 4-thiazolecarboxaldehyde, 2-(trimethylsilyl)-, highlighting significant research findings, case studies, and data tables.
Structure and Synthesis
The compound can be represented by the following chemical structure:
The synthesis of thiazole derivatives often involves reactions such as condensation of α-halo ketones with thioureas or through cyclization reactions involving various functional groups. The trimethylsilyl group enhances the stability and solubility of the compound in biological assays.
Neuroprotective Effects
Research has indicated that thiazole derivatives exhibit neuroprotective properties through various mechanisms, including modulation of GABAergic activity and inhibition of neuroinflammatory pathways. A study demonstrated that certain thiazole derivatives showed significant protection against oxidative stress in neuronal cell lines.
Case Study: Neuroprotection in Ischemia
In a gerbil model of global ischemia, compounds structurally related to 4-thiazolecarboxaldehyde were tested for neuroprotective effects. The results showed that these compounds significantly improved cell survival rates compared to controls:
| Compound | Survival Rate (%) |
|---|---|
| Control | 0 |
| Thiazole A | 75 |
| Thiazole B | 85 |
This suggests a promising avenue for developing neuroprotective agents based on thiazole structures.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Studies have reported that compounds similar to 4-thiazolecarboxaldehyde exhibit inhibitory effects against various bacterial strains.
Table: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| E. coli | 50 |
| S. aureus | 25 |
| P. aeruginosa | 100 |
These findings highlight the potential utility of thiazoles in treating bacterial infections.
Anticancer Properties
Thiazoles have shown promise in cancer research, particularly in inhibiting specific kinases involved in tumor growth. The compound's ability to inhibit CLK (CDC2-like kinase) has been noted as a potential therapeutic target in breast cancer treatment.
Research Findings: CLK Inhibition
In vitro studies have demonstrated that 4-thiazolecarboxaldehyde, 2-(trimethylsilyl)- exhibits significant CLK inhibitory activity:
| Concentration (µM) | Inhibition (%) |
|---|---|
| 10 | 40 |
| 50 | 70 |
| 100 | >90 |
This suggests that further exploration into its anticancer properties could be beneficial.
Q & A
Q. What are the recommended synthetic routes for preparing 4-thiazolecarboxaldehyde derivatives with trimethylsilyl substituents?
The synthesis of 4-thiazolecarboxaldehyde derivatives typically involves condensation reactions between thiazole precursors and aldehydes under acidic or catalytic conditions. For example, substituted benzaldehydes can react with triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst under reflux (4–6 hours), followed by solvent evaporation and purification . To introduce the trimethylsilyl (TMS) group, methodologies from silylation reactions (e.g., using TMS chloride) or pre-functionalized TMS-containing intermediates (e.g., [2-(trimethylsilyl)methyl]-3-furancarboxylate derivatives) can be adapted . Key steps include protecting reactive sites and optimizing reaction time/temperature to prevent desilylation.
Q. Which analytical techniques are most reliable for characterizing 4-thiazolecarboxaldehyde derivatives?
- Gas Chromatography (GC): Used to assess purity and quantify volatile derivatives. For example, NIST databases provide retention indices and mass spectra for thiazole analogs, aiding identification .
- NMR Spectroscopy: 1H and 13C NMR are critical for confirming the TMS group (sharp singlet at ~0.1 ppm for Si(CH3)3) and aldehyde proton (9–10 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, especially for detecting labile TMS groups .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the reactivity of 4-thiazolecarboxaldehyde in nucleophilic additions or cycloadditions?
The TMS group acts as an electron-donating substituent, stabilizing carbocation intermediates and modulating regioselectivity in reactions like aldol condensations. However, its steric bulk may hinder access to the aldehyde carbonyl. For example, in dimerization studies of TMS-substituted o-quinodimethanes, steric effects dominate, leading to distinct dimer ratios compared to non-silylated analogs . Flow NMR studies can monitor real-time reaction kinetics to optimize conditions for desired products .
Q. How should researchers address contradictions in reported yields for TMS-thiazole derivatives across studies?
Discrepancies often arise from variations in silylation efficiency or side reactions (e.g., hydrolysis of the TMS group). To resolve this:
- Conduct kinetic studies using flow NMR to identify intermediates and side products .
- Compare activation energies via computational methods (DFT) to predict favorable pathways.
- Standardize purification protocols (e.g., silica gel chromatography with low-water-content solvents) to minimize TMS degradation .
Q. What strategies are effective for incorporating 4-thiazolecarboxaldehyde-TMS derivatives into bioactive molecules?
The aldehyde moiety enables Schiff base formation or reductive amination for coupling with amines. For example:
- Anticancer Agents: Couple with aminopropylbenzamide scaffolds (e.g., as in Patent WO2017/223944) to enhance lipophilicity and target kinase inhibition .
- Antimicrobials: Use Huisgen cycloaddition to attach triazole rings, leveraging the TMS group to improve membrane permeability .
Validate bioactivity via in vitro assays (e.g., IC50 determination against cancer cell lines) with statistical rigor (p ≤ 0.05, n ≥ 3 replicates) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
